molecular formula C9H6F3NO2 B13639375 7-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one

7-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No.: B13639375
M. Wt: 217.14 g/mol
InChI Key: PWCVLMGXVQODDX-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the benzoxazine ring .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its benzoxazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

7-(trifluoromethyl)-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-4-15-8(14)13-7(5)3-6/h1-3H,4H2,(H,13,14)

InChI Key

PWCVLMGXVQODDX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)O1

Origin of Product

United States

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